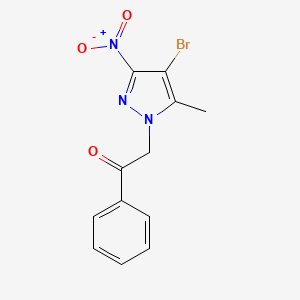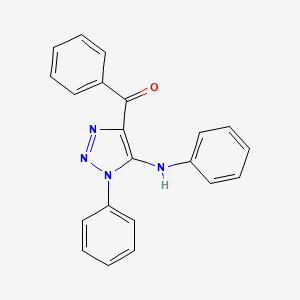![molecular formula C18H17N3O3 B5522387 N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules that exhibit significant biological and pharmacological activities. The core structure, incorporating elements of benzimidazole and oxazino, is notable for its presence in molecules with potential therapeutic applications. While specific studies on this compound are limited, research on related benzimidazole and oxazino derivatives provides insight into its possible synthesis pathways, structural characteristics, and chemical behavior.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For compounds similar to the one , a common approach might involve the construction of the benzimidazole core followed by the introduction of the oxazino ring through cyclization reactions. Methods such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors have been explored for synthesizing related structures (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the fusion of a benzene ring to an imidazole ring. The addition of an oxazino ring introduces a third heterocyclic component, potentially influencing the compound's electronic and spatial configuration. X-ray diffraction analysis and NMR spectroscopy are pivotal in elucidating the precise molecular geometry and confirming the presence of desired functional groups in synthesized compounds.
Chemical Reactions and Properties
Benzimidazole and oxazino derivatives participate in various chemical reactions, including nucleophilic substitution and cyclization, which are crucial for introducing different substituents or modifying the molecular scaffold. Their chemical properties, such as reactivity towards electrophiles or bases, are influenced by the electron-rich nature of the nitrogen atoms in the heterocycles.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and fluorescence, are determined by their molecular structure. Benzimidazole derivatives, for example, are known for their thermal stability and photophysical properties, which can be assessed through spectroscopic methods (Patil et al., 2015).
Applications De Recherche Scientifique
Synthesis and Characterization
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide and its derivatives are synthesized and characterized for various biological and chemical properties. The structure of these compounds is established through elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR and IR spectroscopy, mass spectrometry, and sometimes X-ray analysis. These methods provide detailed insights into the molecular configuration and the potential for further modification and application in drug development and material sciences (Konstantinova et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal activities of compounds derived from benzimidazole, which shares structural similarities with N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide. These compounds exhibit broad-spectrum activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger. This indicates their potential utility in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Padalkar et al., 2014).
Photophysical Properties
Compounds with benzimidazole structures, related to N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide, show interesting photophysical properties. They absorb and emit in the UV-visible region with good fluorescence quantum yield, making them potential candidates for applications in fluorescent markers, sensors, and in the development of novel materials with specific optical properties (Patil et al., 2015).
Propriétés
IUPAC Name |
N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(12-24-14-4-2-1-3-5-14)19-13-6-7-16-15(10-13)20-17-11-23-9-8-21(16)17/h1-7,10H,8-9,11-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBCBKHQLFIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC3=C(N21)C=CC(=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)
![6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

![ethyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5522330.png)


![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)
![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)